molecular formula C14H16N4O3S B11173852 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide

Cat. No.: B11173852
M. Wt: 320.37 g/mol
InChI Key: QCVWLFFTFFQMLF-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired 1,3,4-thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the thiadiazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • 2-[(methylthio)carbonthioyl]hydrazones

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide is unique due to its specific structure, which imparts distinct biological activities.

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C14H16N4O3S/c1-3-11(19)15-10-6-4-5-9(7-10)13(20)16-14-18-17-12(22-14)8-21-2/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20)

InChI Key

QCVWLFFTFFQMLF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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